Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione
Description
Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione (CAS: 1638768-64-5) is a bicyclic spiro compound featuring a cyclohexane ring fused to a pyrrolo[2,3-c]pyridine scaffold. The pyrrolo[2,3-c]pyridine moiety consists of a pyrrole ring fused to a pyridine at positions 2 and 3, distinguishing it from the more common pyrrolo[2,3-b]pyridine isomers . Its structure is confirmed by SMILES notation (c1cc2c(nc1)NC(=O)C23CCC(=O)CC3) and InChI key, with a molecular formula of C₁₂H₁₂N₂O₂ and molecular weight of 216.24 g/mol .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-1-4-12(5-2-8)9-3-6-13-7-10(9)14-11(12)16/h3,6-7H,1-2,4-5H2,(H,14,16) |
InChI Key |
SVVUMFSLLPNOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Radical-Mediated Cyclization
Mn(III) oxidants generate cyclohexane-centered radicals, which couple with pyrrolopyridine-derived radicals to form the spiro junction. This mechanism is supported by the rapid reaction times and high yields observed in indoline-dione syntheses.
Knoevenagel-Michael Cascade
In acid-catalyzed routes, malononitrile facilitates Knoevenagel condensation with diketones, forming α,β-unsaturated intermediates. Subsequent Michael addition of HKAs and cyclization yields the spiro framework.
Challenges and Optimization Strategies
-
Regioselectivity : Controlling the position of cyclization in pyrrolo[2,3-c]pyridine requires steric and electronic modulation of substituents.
-
Oxidation Overreach : Over-oxidation of dione precursors can lead to undesired byproducts; Mn(III) stoichiometry must be carefully calibrated.
-
Scalability : Fe(ClO₄)₃-mediated reactions demonstrate robustness at 20 mmol scales, but solvent systems (toluene/AcOH) may require recycling .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of spiro compounds exhibit significant anti-inflammatory properties. For instance:
- Compounds synthesized from spiro frameworks showed potent inhibition of COX-1 and COX-2 enzymes, with selectivity indices exceeding that of celecoxib, a well-known anti-inflammatory drug .
Analgesic Properties
In pharmacological evaluations, certain spiro derivatives have been shown to possess analgesic effects comparable to traditional analgesics:
- A study indicated that some derivatives were more effective than aspirin in reducing pain responses in animal models .
Anticancer Activity
The structural features of spiro compounds contribute to their anticancer potential:
- Research has highlighted that specific spiro derivatives can inhibit cancer cell proliferation by targeting various molecular pathways involved in tumor growth .
Case Studies
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Spiro Rings
Cyclopentane-Spiro Derivatives
- Example: 5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Molecular Formula: C₁₁H₁₁BrN₂O Key Features: Smaller spiro ring (cyclopentane) and bromo substituent at position 5'. Synthesis: Bromination of the parent spiro compound using NBS in DMF (76% yield), followed by borane-mediated reduction (42% yield) .
Cyclobutane-Spiro Derivatives
- Example : 3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Oxindole-Containing Spiro Compounds
- Example : Dispiropyrrolidineoxindole derivatives (e.g., 1ʺ-Benzyl-6-methoxy-4’-(2-methoxyphenyl)-1’-methyl-3H-dispiro[benzofuran-2,3’-pyrrolidine-2’,3ʺ-indoline]-2ʺ,3-dione)
Functional Group Variations
Chloro/Bromo Substituents
- Example : (1r,4r)-5’-Bromo-4’-chloro-4-methyl-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-4-carboxamide
Cyano and Hydroxyl Groups
- Example: (1s,4s)-5'-Bromo-4'-chloro-4-cyano-4-methylspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate Molecular Formula: C₁₃H₁₄BrClN₂O₂ Key Features: Cyano groups improve metabolic stability; hydroxyl groups enhance solubility. Comparison: Cyano derivatives exhibit higher LCMS purity (345/347/349 m/z) compared to hydroxylated analogs .
Key Observations
Ring Size and Reactivity : Larger spiro rings (e.g., cyclohexane) generally offer higher synthetic yields due to reduced steric hindrance compared to cyclopropane or cyclobutane analogs .
Halogen Effects : Bromo and chloro substituents improve electrophilicity but may complicate purification due to isotopic splitting in LCMS (e.g., 345/347/349 m/z) .
Bioisosteric Potential: Pyrrolo[2,3-c]pyridines are noted as bioisosteres for indoles and purines, suggesting untapped therapeutic applications akin to their [2,3-b] counterparts .
Biological Activity
Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione is a spirocyclic compound notable for its unique structural configuration, which combines a cyclohexane ring with a pyrrolo[2,3-c]pyridine moiety. Its molecular formula is and it has a molecular weight of 216.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural features allow it to fit into active sites, which can lead to modulation of enzymatic activities and cellular signaling pathways. This modulation can result in significant biological effects such as:
- Enzyme inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
- Alteration of signaling pathways : Interaction with receptors can influence cellular responses and gene expression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione. A comparative analysis of its derivatives showed varying degrees of antimicrobial effectiveness against several bacterial and fungal strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9a | E. coli | 8–32 µg/mL |
| 9b | B. subtilis | 4–16 µg/mL |
| 8a | B. cereus | 8–32 µg/mL |
These results indicate that certain derivatives exhibit potent antimicrobial activity comparable to established antibiotics like amoxicillin .
Cytotoxicity Studies
In addition to antimicrobial effects, the cytotoxic potential of Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione has been evaluated against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The findings from these studies are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | HepG-2 | 1.17 |
| 9b | MCF-7 | 1.52 |
| 9a | HepG-2 | 36.52 |
| 9a | MCF-7 | 43.27 |
The most potent derivative (9b) displayed significantly lower IC50 values compared to doxorubicin, indicating a higher efficacy in inhibiting cancer cell growth .
Study on Derivatives
A detailed study conducted on various derivatives of Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione revealed that modifications at specific positions on the molecule could enhance both antimicrobial and cytotoxic activities. For example:
- The introduction of a sulfanylmethyl oxirane side chain at position-4 resulted in the most potent growth inhibition against both cancer cell lines.
- The spiro cyclopentane derivative exhibited activity similar to that of amoxicillin against several bacterial strains.
These findings suggest that structural modifications can significantly impact the biological activity of spirocyclic compounds .
Safety Profile
The safety profile of these compounds was assessed by evaluating their cytotoxicity against normal human cells (WISH cell line). The IC50 values ranged from 394.98 to 460.23 µM for the tested compounds, indicating a favorable safety margin compared to their cytotoxic effects on cancer cells .
Q & A
Q. What are the common synthetic routes for Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione?
The synthesis typically involves multi-step reactions, including:
- Oxidative cyclization : Used to form the spirocyclic core structure, as seen in analogous pyrrolo-pyridine derivatives .
- Grignard reagent addition : Methylmagnesium chloride in THF can introduce substituents, followed by quenching with ammonium chloride to stabilize intermediates .
- Reduction with DIBAL : For selective reduction of carbonyl groups while preserving the spirocyclic framework .
- 7-Azaindole derivatization : Spiro compounds are synthesized from 7-azaindoles via cyclopropane or oxane ring formation, enabling structural diversity .
Q. How should researchers characterize this compound’s purity and structure?
Key methods include:
Q. What are optimal storage conditions for this compound?
- Short-term : Store at -4°C for 1–2 weeks to prevent degradation .
- Long-term : Use -20°C for 1–2 years; ensure anhydrous conditions to avoid hydrolysis of lactam or diketone groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Q. What strategies optimize yield in spirocyclic compound synthesis?
- Reagent stoichiometry : Excess methylmagnesium chloride (3M in THF) improves alkylation efficiency but requires careful quenching to avoid side reactions .
- Temperature control : Low temperatures (0°C) during Grignard additions minimize undesired reductions .
- Chromatographic purification : Use silica gel with methanol/dichloromethane gradients (2–10%) to isolate diastereomers .
Q. What biological targets are associated with this compound’s structural analogs?
- Kinase inhibition : Pyrrolo-pyridine derivatives target enzymes like SGK-1 and HPK1, modulating cellular signaling pathways .
- PDE4B inhibition : Structural analogs show selectivity for phosphodiesterases, suggesting anti-inflammatory potential .
- Mechanistic studies : Use molecular docking to map interactions between the spirocyclic core and enzyme active sites (e.g., ATP-binding pockets) .
Q. How do substituents influence redox properties in spirocyclic systems?
- Electron-withdrawing groups (e.g., bromo, chloro): Enhance stability via resonance effects but may reduce solubility .
- Methyl groups : Increase steric hindrance, affecting reaction kinetics in subsequent derivatization steps .
- Data-driven design : Compare cyclic voltammetry data of analogs to correlate substituent effects with redox potentials .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
